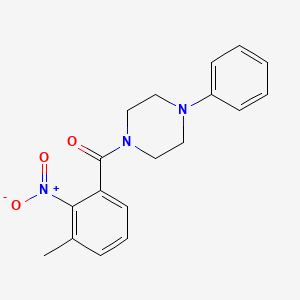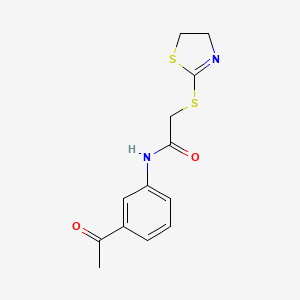
1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine, also known as MNPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a bioactive molecule. MNPP belongs to the class of piperazine derivatives, which are widely used in the pharmaceutical industry for the development of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine is not fully understood. However, studies have shown that this compound inhibits the reuptake of dopamine by binding to the DAT. This leads to an increase in dopamine levels in the synaptic cleft, which is believed to be responsible for its antidepressant and anxiolytic effects. This compound also exhibits antinociceptive effects, which may be due to its modulation of the opioid system.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. This compound has been reported to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in the regulation of mood and emotions. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the immune response and inflammation.
Advantages and Limitations for Lab Experiments
1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a cost-effective molecule for research. This compound also exhibits a wide range of biological activities, which makes it a versatile molecule for studying various biochemical and physiological processes. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer orally. This compound also has a short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on 1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine. One direction is to investigate the potential of this compound as a drug for the treatment of Parkinson's disease and other neurological disorders. Another direction is to explore the mechanisms of action of this compound in more detail, which may provide insights into the development of new drugs targeting dopamine transporters and other neurotransmitter systems. Additionally, the development of new synthetic methods for this compound may lead to the discovery of more potent and selective analogs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising bioactive molecule that has gained significant attention in the field of scientific research. Its potential as a drug for the treatment of neurological disorders and its wide range of biological activities make it a versatile molecule for studying various biochemical and physiological processes. Further research on this compound may lead to the development of new drugs with improved pharmacological properties and the discovery of new mechanisms of action for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine involves the reaction of 3-methyl-2-nitrobenzoic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a yellow solid with a melting point of 178-180°C. The purity of this compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-(3-methyl-2-nitrobenzoyl)-4-phenylpiperazine has been extensively studied for its potential as a bioactive molecule in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. This compound has also been reported to act as a dopamine transporter (DAT) inhibitor, which makes it a potential candidate for the development of drugs for the treatment of Parkinson's disease and other neurological disorders.
properties
IUPAC Name |
(3-methyl-2-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14-6-5-9-16(17(14)21(23)24)18(22)20-12-10-19(11-13-20)15-7-3-2-4-8-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRHUXQOHMZIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5863293.png)

![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5863295.png)
![2-methoxy-N-[(4-methoxy-1-naphthyl)methyl]-5-nitroaniline](/img/structure/B5863300.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5863331.png)
![(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5863338.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5863346.png)



![N-[3-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5863370.png)

![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5863386.png)